![molecular formula C10H10ClN3S2 B2703432 5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 873810-47-0](/img/structure/B2703432.png)
5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol” is a heterocyclic compound. It has a molecular weight of 271.78 . This compound is also known as CTDT.
Synthesis Analysis
The synthesis of such compounds often involves the use of diazine alkaloids, which are widespread two-nitrogen containing compounds . These compounds are used as a central building block for a wide range of pharmacological applications . The synthetic approaches applied in preparing pharmacologically active decorated diazines focus on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .Molecular Structure Analysis
The molecular structure of “5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol” consists of a thiadiazole ring attached to a 2-chloro-4,6-dimethylphenyl group via an amino link . The thiadiazole ring also has a thiol group attached to it .Chemical Reactions Analysis
The chemical reactions involving such compounds often involve Suzuki–Miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Aplicaciones Científicas De Investigación
Structural and Theoretical Studies
Research has explored the structural and theoretical aspects of thiadiazole derivatives, highlighting their potential in various scientific applications. For instance, a study detailed the crystal and molecular structure of a thiadiazole compound, characterized by spectroscopic techniques and X-ray diffraction, providing insights into its structural geometry and electronic properties. This study also discussed its potential application as a nonlinear optical (NLO) material due to significant hyperpolarizability, suggesting its utility in designing new chemical entities for specific applications (Kerru et al., 2019).
Antimicrobial and Antiviral Applications
Several studies have synthesized thiadiazole derivatives and evaluated their antimicrobial and antiviral activities. A notable investigation involved the synthesis of thiadiazole sulfonamides, revealing specific compounds with anti-tobacco mosaic virus activity. This suggests their potential as antiviral agents (Chen et al., 2010). Another study synthesized novel thiadiazole derivatives and assessed their antibacterial activity against various bacterial strains, with some derivatives showing moderate activity, underscoring their potential in antibacterial applications (Purohit et al., 2011).
Anticancer and Antimalarial Potential
Research into thiadiazole derivatives has also extended into exploring their anticancer and antimalarial properties. A study on thiadiazolo[3,2-α]pyrimidine derivatives found certain compounds exhibiting significant in vitro anticancer activities against various human tumor cell lines, highlighting their potential as anticancer agents. The study emphasized the importance of docking studies in understanding the interaction of these compounds with biological targets (Tiwari et al., 2016). Additionally, derivatives have been identified with remarkable antimalarial activity, suggesting a pathway for developing new antimalarial drugs (Faslager et al., 1973).
Corrosion Inhibition
Thiadiazole derivatives have been evaluated for their corrosion inhibition performances, with studies utilizing density functional theory (DFT) calculations and molecular dynamics simulations. These studies predict the inhibition performances of thiadiazole derivatives against corrosion of iron, emphasizing the theoretical correlation with experimental results and suggesting their application in corrosion protection (Kaya et al., 2016).
Propiedades
IUPAC Name |
5-(2-chloro-4,6-dimethylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S2/c1-5-3-6(2)8(7(11)4-5)12-9-13-14-10(15)16-9/h3-4H,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGLVBXXGIEKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC2=NNC(=S)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2703350.png)
![6-methyl-N-[4-(methylsulfanyl)benzyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2703352.png)
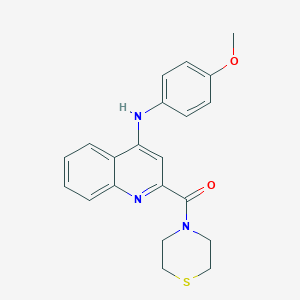


![1,5-diethyl (2Z,4Z)-4-[amino({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl})methylidene]-2-cyanopent-2-enedioate](/img/structure/B2703359.png)
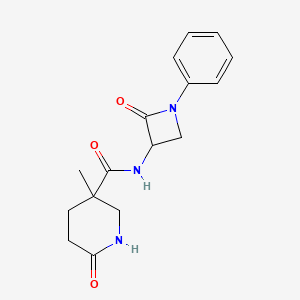
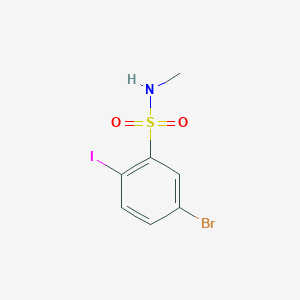
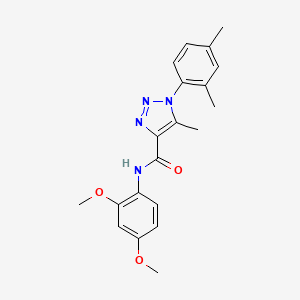
![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2703366.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2703367.png)
![1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B2703369.png)
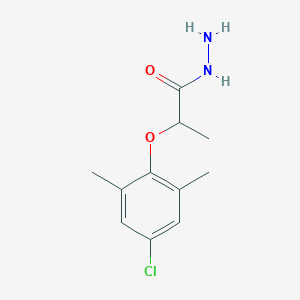
![3-(4-Methylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2703372.png)